molecular formula C10H15BrF2N2O B2361360 4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole CAS No. 1856094-36-4

4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Cat. No. B2361360
CAS RN: 1856094-36-4
M. Wt: 297.144
InChI Key: JNBNZYYZEMVZJB-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'BDF-5358' and is a pyrazole-based compound that has been synthesized and extensively studied for its biological and physiological effects.

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1H-pyrazole, which include brominated compounds similar to 4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole, have shown notable antibacterial and antifungal activities. For instance, certain compounds were tested for their in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus species (Pundeer et al., 2013).

Structural and Tautomeric Studies

4-bromo substituted 1H-pyrazoles have been a subject of structural and tautomeric studies. These studies involve multinuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into the behavior of these compounds in various states (Trofimenko et al., 2007).

Synthesis of Pyrazole Derivatives

The synthesis of various pyrazole derivatives, including those with bromo substitutions, has been explored for different potential applications. These syntheses often involve reactions with different amines and lead to compounds with various activities, including analgesic and anti-inflammatory properties (Bondavalli et al., 1988).

Application in Catalysis

Pyrazole derivatives, including those with bromo substitutions, have been used in the field of catalysis. For example, they are involved in the Suzuki-Miyaura coupling reactions, which are significant in the field of organic synthesis (Maspero et al., 2003).

Biological Studies

Some bromo-substituted pyrazoles have been studied for their antimicrobial activity, showcasing their potential in developing new therapeutic agents. These studies often involve examining the effects of different substituents on the pyrazole ring and their impact on biological activity (Farag et al., 2008).

properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrF2N2O/c1-3-7(2)16-6-9-8(11)4-15(14-9)5-10(12)13/h4,7,10H,3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBNZYYZEMVZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Br)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

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